2-Bromo-3-(prop-2-yn-1-yloxy)pyridine
Overview
Description
2-Bromo-3-(prop-2-yn-1-yloxy)pyridine is an organic compound with the molecular formula C8H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the second position and a prop-2-yn-1-yloxy group at the third position on the pyridine ring .
Mechanism of Action
Mode of Action
It has been suggested that the compound and its derivatives may act as photosensitizers, generating reactive oxygen species through energy transfer and a single electron transfer pathway . These reactive species could potentially interact with various molecular targets, leading to changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(prop-2-yn-1-yloxy)pyridine typically involves the reaction of 2-bromo-3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(prop-2-yn-1-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling Reactions: Often require palladium catalysts and copper co-catalysts in the presence of a base.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Oxidation Reactions: Produce carbonyl compounds.
Coupling Reactions: Result in the formation of more complex aromatic compounds.
Scientific Research Applications
2-Bromo-3-(prop-2-yn-1-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(prop-2-yn-1-yloxy)benzene
- 2-Bromo-3-(prop-2-yn-1-yloxy)thiophene
Uniqueness
2-Bromo-3-(prop-2-yn-1-yloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-3-prop-2-ynoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-2-6-11-7-4-3-5-10-8(7)9/h1,3-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEBINVULARNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(N=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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